molecular formula C20H23ClN6O3 B2677020 1-(7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide CAS No. 442864-71-3

1-(7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide

Cat. No.: B2677020
CAS No.: 442864-71-3
M. Wt: 430.89
InChI Key: YCIYTGAQMAUVQM-UHFFFAOYSA-N
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Description

1-(7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H23ClN6O3 and its molecular weight is 430.89. The purity is usually 95%.
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Scientific Research Applications

Novel Compound Synthesis and Biological Activities

Synthesis of Novel Compounds : Research has led to the synthesis of various novel compounds derived from piperidine and purine structures, demonstrating significant biological activities such as anti-inflammatory and analgesic agents. For example, novel heterocyclic compounds such as benzodifuranyl, triazines, and oxadiazepines have been synthesized, showing high inhibitory activity on COX-2 selectivity and potential as cyclooxygenase inhibitors (Abu‐Hashem et al., 2020).

Targeted Drug Design : The compound's structural features can be utilized in targeted drug design, especially in modulating receptor activities. For instance, studies on cannabinoid receptors have identified potent antagonists that provide insights into receptor-ligand interactions, offering a pathway for designing receptor-specific drugs (Shim et al., 2002).

Antimyotonic Agents Development : Conformationally restricted analogues of piperidine and piperazine compounds have shown to be potent skeletal muscle sodium channel blockers. This suggests potential applications in developing antimyotonic agents, highlighting the therapeutic potential of such structures (Catalano et al., 2008).

Molecular Interaction and Pharmacological Implications

Molecular Interaction Studies : Understanding the molecular interactions of such compounds with biological receptors is crucial for drug development. Research into the antagonist activities of piperidine-derivatives on cannabinoid receptors has contributed to the development of pharmacophore models for CB1 receptor ligands, providing a foundation for designing receptor-specific antagonists or inverse agonists (Shim et al., 2002).

Pharmacokinetic Characterization : The pharmacokinetic properties of related compounds have been investigated, with findings indicating that certain piperidine-derivatives exhibit lead-like properties, suitable for oral administration. This research is critical for developing compounds with optimal absorption, distribution, metabolism, and excretion (ADME) profiles for therapeutic use (Wang et al., 2011).

Properties

IUPAC Name

1-[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6O3/c1-24-17-15(18(29)25(2)20(24)30)27(11-13-5-3-4-6-14(13)21)19(23-17)26-9-7-12(8-10-26)16(22)28/h3-6,12H,7-11H2,1-2H3,(H2,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIYTGAQMAUVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC(CC3)C(=O)N)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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